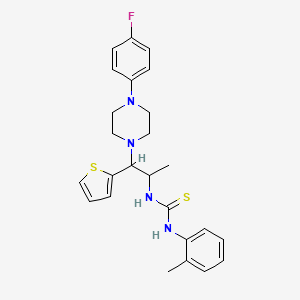

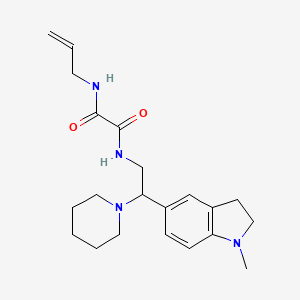

![molecular formula C16H18N2O3S2 B3007169 2-(乙磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 898433-84-6](/img/structure/B3007169.png)

2-(乙磺酰基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a novel chemical entity that appears to be related to a class of compounds that exhibit potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the benzamide and sulfonamide groups are present in the compounds discussed in the papers. These groups are known to contribute to various biological activities, including antiarrhythmic properties as seen in the substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides .

Synthesis Analysis

The synthesis of related compounds involves the cyclization of thioamide with 2-chloroacetoacetate, which yields products with a thiazole ring, a feature that is likely present in the target compound . The process described in the first paper achieves a yield above 60%, indicating a relatively efficient synthetic route. The synthesis of compounds with antiarrhythmic activity, as mentioned in the second paper, involves the introduction of a sulfonamide group, which is structurally similar to the ethylsulfonyl group in the target compound . These methods could potentially be adapted for the synthesis of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been characterized using IR, ~1H NMR, and MS spectra . These techniques would be essential in confirming the structure of the target compound, ensuring that the desired molecular framework has been achieved. The presence of the benzothiazole and benzamide groups suggests a complex molecular architecture that could be responsible for the compound's biological activity.

Chemical Reactions Analysis

Although the specific chemical reactions of 2-(ethylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide are not detailed in the provided papers, the reactivity of similar sulfonamide and benzamide compounds can be inferred. The sulfonamide group is known for its stability and resistance to hydrolysis, which could impart favorable pharmacokinetic properties to the compound . The benzamide moiety is a common feature in many bioactive compounds and can participate in hydrogen bonding, which may enhance the compound's interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be speculated based on the properties of structurally related compounds. For instance, the solubility, melting point, and stability of the compound would be influenced by the presence of the ethylsulfonyl and benzothiazole groups. The compound's ability to cross biological membranes could be predicted from its lipophilicity, which is often conferred by the benzamide group. The antiarrhythmic compounds described in the second paper exhibit good oral bioavailability and a favorable hemodynamic profile, which could be relevant for the target compound as well .

科学研究应用

抗氧化能力和反应途径

ABTS/PP脱色分析的研究强调了特定反应途径在评估抗氧化能力中的重要性,强调了抗氧化剂与ABTS自由基阳离子之间相互作用的复杂性。这对于理解苯并噻唑衍生物的抗氧化特性至关重要,这些衍生物可能形成特定的偶联加合物,从而提升它们的总抗氧化能力 (Ilyasov 等人,2020).

对羟基苯甲酸酯的环境影响和归趋

对羟基苯甲酸酯(与苯并噻唑磺酰胺具有相似结构)的综述讨论了它们在水生环境中的存在、归趋和行为。这突出了人们对其持久性和潜在内分泌干扰作用的担忧,强调了需要进一步研究类似化合物的环境影响 (Haman 等人,2015).

磺酰胺类药物和治疗应用

磺酰胺类药物(一类包含与查询化合物相关结构的化合物)因其在各种药物中的广泛应用而受到综述,突出了新型磺酰胺类衍生物在治疗青光眼和癌症等疾病方面的治疗潜力。这强调了持续需要具有选择性作用的新型磺酰胺类药物 (Carta 等人,2012).

苯并噻唑的生物学重要性

苯并噻唑衍生物与目标化合物密切相关,以其广泛的生物活性而著称,包括潜在的治疗应用。本综述强调了这些化合物在药物化学中的重要性及其多样化的药理活性,其中可能包括抗菌和抗癌特性 (Rosales-Hernández 等人,2022).

苯并噻唑的潜在化疗药物

对苯并噻唑的进一步研究揭示了它们作为化疗剂的重要作用。本综述讨论了苯并噻唑类化合物的结构修饰和开发作为潜在的抗肿瘤剂,突出了它们在药物开发中具有前景的生物学特性和合成可及性 (Kamal 等人,2015).

作用机制

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and Glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as an inhibitor of both CK2 and GSK3β . By inhibiting these kinases, the compound prevents the deactivation of PTEN, thus potentially preserving its tumor suppressor function .

Biochemical Pathways

The compound affects the biochemical pathways involving CK2 and GSK3β . These kinases are known to phosphorylate PTEN, leading to its deactivation . By inhibiting CK2 and GSK3β, the compound disrupts this pathway, potentially leading to a decrease in PTEN deactivation .

Result of Action

The result of the compound’s action is the inhibition of CK2 and GSK3β, leading to a potential decrease in the deactivation of PTEN . This could have significant implications in the treatment of diseases where PTEN function is compromised, such as certain types of cancer .

属性

IUPAC Name |

2-ethylsulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-2-23(20,21)14-10-6-3-7-11(14)15(19)18-16-17-12-8-4-5-9-13(12)22-16/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUBFRMHHFAPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

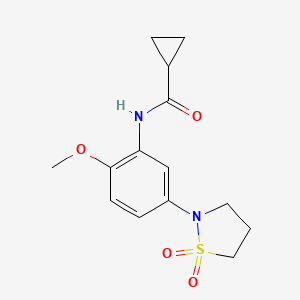

![N'-(4-chlorobenzoyl)-2-[(4-chlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B3007086.png)

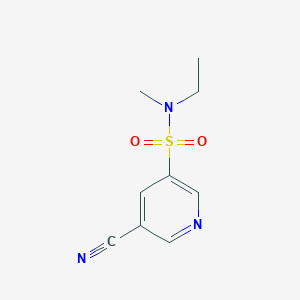

![3-(3,5-dimethylphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3007094.png)

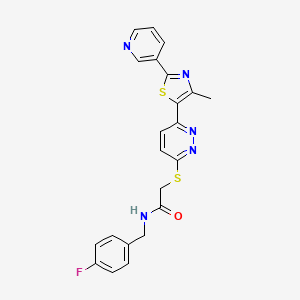

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)

![5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B3007106.png)